Vrk-IN-1

Overview

Description

Preparation Methods

The synthesis of VRK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Final coupling reaction to form this compound, followed by purification and characterization.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

VRK-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions are used to introduce different functional groups, which can enhance or modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

VRK-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of VRK1 in various biochemical pathways.

Biology: Helps in understanding the regulation of chromatin organization and epigenetic modifications.

Industry: Utilized in the development of new drugs targeting VRK1 and related pathways.

Mechanism of Action

VRK-IN-1 exerts its effects by selectively inhibiting VRK1, thereby modulating its kinase activity. VRK1 is involved in various cellular processes, including cell division, chromatin condensation, and transcription regulation. By inhibiting VRK1, this compound can alter the phosphorylation patterns of histones, leading to changes in chromatin organization and gene expression .

Comparison with Similar Compounds

VRK-IN-1 is unique compared to other VRK1 inhibitors due to its high selectivity and potency. Similar compounds include:

BI-D1870: A dihydropteridine inhibitor of RSK kinases, which also targets VRK1 and VRK2.

C646: An inhibitor of histone acetyltransferase, which indirectly affects VRK1 activity.

Iadademstat (ORY-1001): A lysine demethylase inhibitor that influences VRK1-mediated epigenetic modifications.

These compounds share some similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its selective inhibition of VRK1.

Biological Activity

Vrk-IN-1 is a novel inhibitor targeting the VRK1 (Vaccinia-related kinase 1) protein, which has garnered attention for its role in various biological processes, particularly in cancer biology and cellular signaling pathways. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of VRK1

VRK1 is a serine/threonine kinase involved in several crucial cellular functions, including cell proliferation, DNA damage response, and chromatin remodeling. It plays a significant role in cancer progression, as its expression levels correlate with tumor aggressiveness and patient prognosis across multiple cancer types .

Key Functions of VRK1

- Cell Proliferation : VRK1 promotes cell growth by phosphorylating key proteins involved in the cell cycle .

- DNA Damage Response : It is implicated in the recruitment of DNA repair proteins through acetylation modifications on histones .

- Longevity Regulation : In model organisms like Caenorhabditis elegans, VRK1 has been shown to extend lifespan by activating AMPK (AMP-activated protein kinase) through direct phosphorylation .

This compound specifically inhibits the kinase activity of VRK1, thereby modulating its downstream effects on cellular processes. The compound has been shown to block the phosphorylation of histone H3 at Thr3 and p53 at Thr18 with IC50 values of 250 nM and 340 nM, respectively . This inhibition leads to significant alterations in chromatin structure and function.

Effects on Histone Acetylation

This compound reduces the acetylation of histone H4 at lysine 16 (H4K16), a modification critical for DNA repair processes. The inhibition of VRK1 disrupts the translocation of Tip60, a histone acetyltransferase, to chromatin, leading to impaired recruitment of DNA repair proteins and accumulation of DNA damage .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

- Liver Cancer (LIHC) : Downregulation of VRK1 significantly inhibited proliferation, migration, and invasion capabilities in hepatocellular carcinoma (HCC) cells. Treatment with this compound mirrored these effects by impairing DNA repair mechanisms .

- Pan-Cancer Analysis : this compound's effects were evaluated across various cancer types, showing that high VRK1 expression correlates with poor prognosis. The inhibitor's ability to modulate VRK1 activity presents it as a promising candidate for targeted therapies in cancers associated with elevated VRK1 levels .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| IC50 for Histone H3 Thr3 | 250 nM | N/A |

| IC50 for p53 Thr18 | 340 nM | N/A |

| H4K16 Acetylation Reduction | Significant | No Change |

| Proliferation in HCC Cells | Decreased | Baseline Growth |

Properties

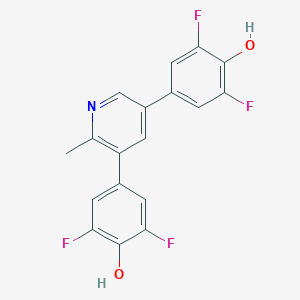

IUPAC Name |

4-[5-(3,5-difluoro-4-hydroxyphenyl)-6-methylpyridin-3-yl]-2,6-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRGRXLXKYUDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.